molecular formula C8H10ClNO B1619239 4-(Chloroethoxy)aniline CAS No. 27692-35-9

4-(Chloroethoxy)aniline

Cat. No.: B1619239
CAS No.: 27692-35-9
M. Wt: 171.62 g/mol
InChI Key: JQRJWBDPSJFJPY-UHFFFAOYSA-N
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Description

4-(Chloroethoxy)aniline (hypothetical structure: C₈H₁₀ClNO) is an aromatic amine derivative featuring a chloroethoxy (–OCH₂CH₂Cl) substituent at the para position of the aniline ring. Such derivatives are typically intermediates in organic synthesis, with applications ranging from pharmaceuticals to materials science. The chloroethoxy group introduces both steric and electronic effects, influencing reactivity and physicochemical properties like solubility and melting points.

Properties

IUPAC Name

4-(2-chloroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRJWBDPSJFJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182051
Record name 4-(Chloroethoxy)aniline
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Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27692-35-9
Record name 4-(2-Chloroethoxy)benzenamine
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Record name 4-(Chloroethoxy)aniline
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Record name 4-(Chloroethoxy)aniline
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Record name 4-(chloroethoxy)aniline
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Biological Activity

4-(Chloroethoxy)aniline is a compound that has garnered attention for its various biological activities, particularly in the fields of antimicrobial and antiplasmodial research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including case studies, data tables, and significant research outcomes.

Chemical Structure and Properties

This compound is characterized by the presence of a chloroethoxy group attached to an aniline moiety. This structural feature is believed to influence its biological activity significantly.

Antimicrobial Activity

Research has demonstrated that chloro-substituted anilines exhibit notable antimicrobial properties. A study focused on chloro-substituted Schiff bases, which include derivatives of this compound, reported broad-spectrum antifungal and antibacterial activities. For instance, concentrations around 200 mg showed significant efficacy against various microbial strains, including Staphylococcus aureus at lower concentrations .

Table 1: Antimicrobial Activity of Chloro-Substituted Anilines

CompoundConcentration (mg)Activity Against
This compound150-250Staphylococcus aureus, fungi
Schiff Base Derivative200Broad-spectrum activity

Antiplasmodial Activity

The antiplasmodial potential of this compound has been evaluated in various studies. One significant investigation involved the compound's ability to inhibit Plasmodium falciparum growth in vitro. The combination of this compound with artesunate showed promising results, achieving a notable inhibition rate at specific concentrations .

Table 2: Antiplasmodial Efficacy of this compound

Treatment CombinationIC50 (ng/ml)Inhibition Rate (%)
Artesunate + this compound1.150
Chloroquine + this compound22Significant

Case Studies and Research Findings

  • Antimicrobial Properties : A detailed study on various chloro-substituted compounds highlighted the effectiveness of these compounds as antiseptics and antibiotics, reinforcing their potential in clinical applications .
  • Enzyme Inhibition : Another investigation explored the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The findings indicated that this compound could serve as a potential lead for developing treatments targeting neurodegenerative diseases.
  • JAK Inhibition : Recent research identified that derivatives like MMT3-72, which include the structure of this compound, exhibited inhibition against Janus kinases (JAKs), suggesting a role in treating inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

4-(Chloroethoxy)aniline has been explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer. Studies have shown that compounds derived from this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi .

Antimicrobial Activity

Research indicates that chloro-substituted compounds, including this compound, demonstrate significant antimicrobial properties. For instance, studies have reported broad-spectrum antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) suggests that the presence of the chloro group enhances these biological activities .

Materials Science

In materials science, this compound is utilized in the synthesis of conductive polymers such as polyanilines. These polymers are known for their electrical conductivity and biocompatibility, making them suitable for applications in sensors, batteries, and electrochromic devices .

Application AreaDescription
Conductive PolymersUsed in synthesizing polyanilines for electronics
Anticorrosion CoatingsProvides protective layers for metals
SensorsIncorporated into chemical sensors due to conductivity
Electrochromic DevicesUsed in devices that change color with electrical stimuli

Analytical Chemistry

The compound is also incorporated into analytical chemistry applications, particularly in the development of sensors for detecting chemical substances. Its conductive nature allows it to respond effectively to various analytes.

Case Study 1: Antimicrobial Properties

A study published in the International Journal of Current Research in Chemistry and Pharmaceutical Sciences demonstrated that derivatives of this compound possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the effectiveness of these compounds at concentrations as low as 150 mg/mL against Staphylococcus aureus and other pathogens .

Case Study 2: Conductive Polymers

Research conducted on conductive polymers synthesized from this compound revealed their potential use in electronic applications. These polymers exhibited high electrical conductivity and stability under various environmental conditions, making them ideal candidates for use in flexible electronics and energy storage devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues of 4-(Chloroethoxy)aniline, highlighting structural variations, synthesis methods, and applications:

Compound Name Structure/Substituents Molecular Formula Key Properties/Applications References
3-Chloro-4-Ethoxyaniline Hydrochloride Chloro (C3), ethoxy (C4), –NH₂ (C1) C₈H₁₁Cl₂NO Synthesized via acid hydrolysis; analyzed via HPLC. Intermediate for bioactive molecules.
4-Ethoxyanilinium Perchlorate Ethoxy (C4), –NH₃⁺·ClO₄⁻ C₈H₁₂NO⁺·ClO₄⁻ Crystal structure shows strong H-bonding; studied for dielectric/ferroelectric applications.
4-Hexyloxyaniline Hexyloxy (C4), –NH₂ (C1) C₁₂H₁₉NO High lipophilicity; used in polymer and surfactant research.
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride Chloro (C4), –NH–CH₂CH₂OCH₂CH₃·HCl C₁₀H₁₅Cl₂NO Potential intermediate for pharmaceuticals; solubility enhanced by ethoxyethyl group.
3-Chloro-4-(4-chlorophenoxy)aniline Chloro (C3), 4-chlorophenoxy (C4) C₁₂H₉Cl₂NO Versatile synthon for agrochemicals; exhibits dual halogen substituent effects.
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline Chloro (C4), Schiff base (dimethoxyphenyl) C₁₅H₁₄ClNO₂ Asymmetric crystal packing with C–H⋯O bonds; studied for supramolecular chemistry.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., –Cl): Increase acidity of the aniline –NH₂ group, enhancing reactivity in electrophilic substitutions .
  • Alkoxy Chains (e.g., –OCH₂CH₃ vs. –OCH₂CH₂Cl): Longer chains (e.g., hexyloxy) improve lipophilicity, while chloroethoxy introduces polarity and steric hindrance .
  • Schiff Base Derivatives (e.g., ): Stabilize molecular conformations via hydrogen bonding, relevant to crystal engineering .

Synthesis Methods :

  • Acid hydrolysis (e.g., HCl in THF) is common for chloro- and ethoxy-substituted anilines .
  • Halogenation (e.g., N-iodosuccinimide in acetic acid) modifies substituent positions for targeted intermediates .

Applications :

  • Materials Science : 4-Ethoxyanilinium perchlorate is investigated for ferroelectric properties due to its H-bonded network .
  • Pharmaceuticals : Chloroethoxy derivatives serve as precursors for antitumor and antimicrobial agents .

Research Findings and Data

Structural Analysis

  • Crystallography : SHELX software has been pivotal in resolving structures of analogues like 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline , revealing dihedral angles of 19.68°–45.54° between aromatic rings .
  • Hydrogen Bonding : In 4-Ethoxyanilinium perchlorate, NH₃⁺ forms strong H-bonds with perchlorate O atoms, critical for dielectric behavior .

Reactivity and Functionalization

  • Substrate Analogues: lists >15 substituted anilines, demonstrating their utility in enzyme inhibition studies. For example, 4-aminobenzamidine dihydrochloride acts as a trypsin inhibitor .
  • Halogenation : Trifluoromethyl-substituted anilines (e.g., ) exhibit enhanced metabolic stability in drug design .

Physicochemical Properties

  • Solubility : Chloroethoxy groups reduce water solubility compared to methoxy derivatives but improve organic-phase extraction efficiency .
  • Thermal Stability : Ethoxy and hexyloxy substituents increase melting points due to van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloroethoxy)aniline
Reactant of Route 2
4-(Chloroethoxy)aniline

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